molecular formula C11H17N3O3 B7058993 2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide

2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide

Cat. No.: B7058993
M. Wt: 239.27 g/mol
InChI Key: URJUNUAUCRTQNM-UHFFFAOYSA-N
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Description

2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide is a chemical compound with a unique structure that includes a cyclohexene ring, an acetyl group, and a propanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide typically involves the reaction of cyclohexene with acetyl chloride to form 2-(cyclohexen-1-yl)acetyl chloride. This intermediate is then reacted with 2-amino-propanediamide under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • **2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid
  • 2-[[2-(Cyclohexen-1-yl)acetyl]amino]butanediamide

Uniqueness

2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[[2-(cyclohexen-1-yl)acetyl]amino]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c12-10(16)9(11(13)17)14-8(15)6-7-4-2-1-3-5-7/h4,9H,1-3,5-6H2,(H2,12,16)(H2,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJUNUAUCRTQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)NC(C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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